Fmoc-5-bromo-2-methoxy-L-phenylalanine
Overview
Description
Fmoc-5-bromo-2-methoxy-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is commonly used in peptide synthesis due to its unique structural properties. The compound has a molecular formula of C25H22BrNO5 and a molecular weight of 496.35 g/mol . It is primarily utilized in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-bromo-2-methoxy-L-phenylalanine typically involves the protection of the amino group of 5-bromo-2-methoxy-L-phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved through the reaction of 5-bromo-2-methoxy-L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimization for scale and efficiency. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Fmoc-5-bromo-2-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Oxidation Reactions: Aldehydes, acids, or ketones.
Reduction Reactions: Alcohols.
Deprotection Reactions: 5-bromo-2-methoxy-L-phenylalanine.
Scientific Research Applications
Chemistry: Fmoc-5-bromo-2-methoxy-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It serves as a building block for the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based inhibitors and therapeutic agents .
Medicine: The compound’s derivatives are explored for their potential in drug development, particularly in designing peptide-based drugs that can target specific proteins or pathways .
Industry: In the industrial sector, this compound is used in the production of custom peptides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of Fmoc-5-bromo-2-methoxy-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions .
Comparison with Similar Compounds
Fmoc-phenylalanine: Lacks the bromine and methoxy substituents, making it less versatile in certain synthetic applications.
Fmoc-5-bromo-L-phenylalanine: Similar but lacks the methoxy group, affecting its reactivity and application scope.
Fmoc-2-methoxy-L-phenylalanine: Lacks the bromine atom, which limits its use in substitution reactions.
Uniqueness: Fmoc-5-bromo-2-methoxy-L-phenylalanine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The bromine atom allows for various substitution reactions, while the methoxy group provides additional sites for functionalization .
Properties
IUPAC Name |
(2S)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIKXJDEJNMZBK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154115 | |
Record name | 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-51-8 | |
Record name | 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220497-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001154115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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